molecular formula C10H15N5O4 B1456439 (2R,3R,5R)-5-(6-Aminopurin-9-yl)-2-(hydroxymethyl)(2,3,4,5-13C4)oxolan-3-ol;hydrate CAS No. 478510-79-1

(2R,3R,5R)-5-(6-Aminopurin-9-yl)-2-(hydroxymethyl)(2,3,4,5-13C4)oxolan-3-ol;hydrate

Cat. No.: B1456439
CAS No.: 478510-79-1
M. Wt: 273.23 g/mol
InChI Key: WZJWHIMNXWKNTO-PEBSFZIHSA-N
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Description

(2R,3R,5R)-5-(6-Aminopurin-9-yl)-2-(hydroxymethyl)(2,3,4,5-13C4)oxolan-3-ol;hydrate is a useful research compound. Its molecular formula is C10H15N5O4 and its molecular weight is 273.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Solubility Studies

The solubility of various saccharides, including compounds structurally similar to the one , in ethanol–water solutions has been extensively studied. These studies are crucial for understanding the physical and chemical properties of these compounds, which can be applied in different research and industrial processes, such as pharmaceutical formulation and biotechnological applications (Gong et al., 2012).

Corrosion Inhibition

Adenosine, a compound closely related to the one , has been identified as a corrosion inhibitor for mild steel in hydrochloric acid solution. This application is significant for protecting industrial machinery and infrastructure from corrosion, highlighting the compound's potential in materials science (Lee Yun Sin et al., 2017).

Nucleoside Analogues

Research into nucleoside analogues similar to "(2R,3R,5R)-5-(6-Aminopurin-9-yl)-2-(hydroxymethyl)(2,3,4,5-13C4)oxolan-3-ol;hydrate" has been a significant area of study, with implications for therapeutic applications and biochemistry. These analogues play crucial roles in the development of antiviral and anticancer drugs, underscoring the importance of these compounds in medicinal chemistry (Sun et al., 2006).

Synthesis of Derivatives

The synthesis of guanine and 2-aminopurine derivatives has been explored for their potential applications in drug development and biochemical research. These studies contribute to the broader understanding of nucleoside chemistry and its applications in creating bioactive molecules (Kim et al., 2000).

Antiviral and Anticancer Properties

Some derivatives of nucleosides similar to the chemical have been synthesized and evaluated for their antiviral and anticancer properties. This research area is critical for developing new therapeutic agents and understanding the biological mechanisms underlying their activity (Liu et al., 2000).

Properties

IUPAC Name

(2R,3R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)(2,3,4,5-13C4)oxolan-3-ol;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O3.H2O/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7;/h3-7,16-17H,1-2H2,(H2,11,12,13);1H2/t5-,6-,7-;/m1./s1/i1+1,5+1,6+1,7+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZJWHIMNXWKNTO-PEBSFZIHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]1[13C@H]([13C@H](O[13C@H]1N2C=NC3=C(N=CN=C32)N)CO)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80747481
Record name 9-[2-(1,2,3,4-~13~C_4_)Deoxy-beta-D-threo-pentofuranosyl]-9H-purin-6-amine--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478510-79-1
Record name 9-[2-(1,2,3,4-~13~C_4_)Deoxy-beta-D-threo-pentofuranosyl]-9H-purin-6-amine--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,3R,5R)-5-(6-Aminopurin-9-yl)-2-(hydroxymethyl)(2,3,4,5-13C4)oxolan-3-ol;hydrate
Reactant of Route 2
(2R,3R,5R)-5-(6-Aminopurin-9-yl)-2-(hydroxymethyl)(2,3,4,5-13C4)oxolan-3-ol;hydrate
Reactant of Route 3
(2R,3R,5R)-5-(6-Aminopurin-9-yl)-2-(hydroxymethyl)(2,3,4,5-13C4)oxolan-3-ol;hydrate
Reactant of Route 4
(2R,3R,5R)-5-(6-Aminopurin-9-yl)-2-(hydroxymethyl)(2,3,4,5-13C4)oxolan-3-ol;hydrate
Reactant of Route 5
(2R,3R,5R)-5-(6-Aminopurin-9-yl)-2-(hydroxymethyl)(2,3,4,5-13C4)oxolan-3-ol;hydrate
Reactant of Route 6
(2R,3R,5R)-5-(6-Aminopurin-9-yl)-2-(hydroxymethyl)(2,3,4,5-13C4)oxolan-3-ol;hydrate

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